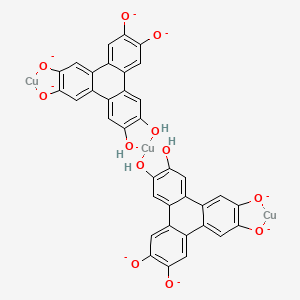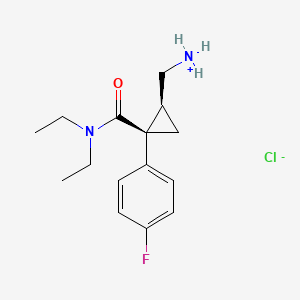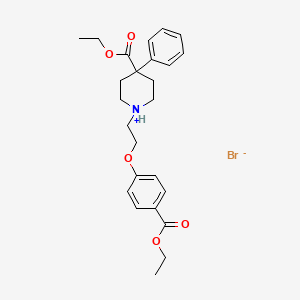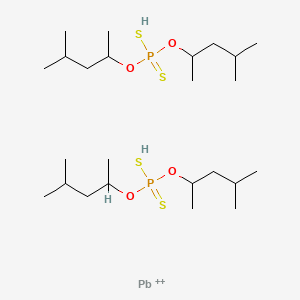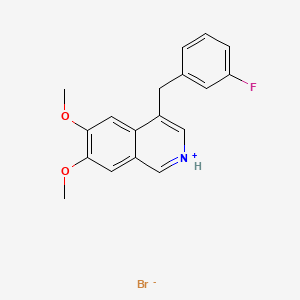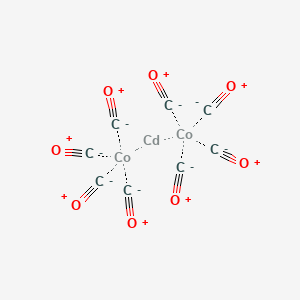![molecular formula C48H33AlN6O12S3 B13737639 Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- CAS No. 15876-51-4](/img/structure/B13737639.png)
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- is a complex compound with the molecular formula C48H36AlN6O12S3. It is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- typically involves the reaction of aluminum salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotizing an aromatic amine and coupling it with a naphthol derivative. The resulting azo compound is then reacted with an aluminum salt under controlled conditions to form the final complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state compounds .
科学的研究の応用
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its complex structure and stability.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- involves its interaction with various molecular targets. The compound’s azo groups can participate in electron transfer reactions, making it useful in redox reactions. Its complex structure allows it to bind to different substrates, facilitating various chemical processes .
類似化合物との比較
Similar Compounds
Solvent Yellow 19: Another azo compound used in dyes and pigments.
Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-(phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato (3-): A similar compound with different metal center and applications.
Uniqueness
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- is unique due to its aluminum center, which imparts specific chemical properties and stability. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
特性
CAS番号 |
15876-51-4 |
|---|---|
分子式 |
C48H33AlN6O12S3 |
分子量 |
1009.0 g/mol |
IUPAC名 |
aluminum;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C16H12N2O4S.Al/c3*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h3*1-10,19H,(H,20,21,22);/q;;;+3/p-3 |
InChIキー |
KDQIVALLEAQRLG-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


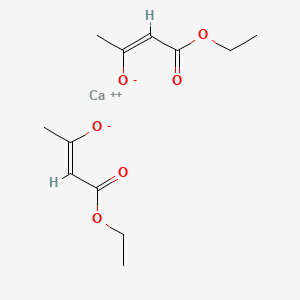
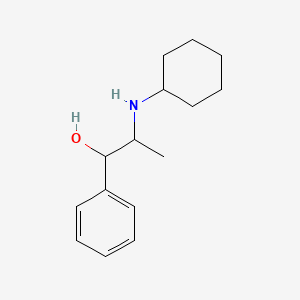
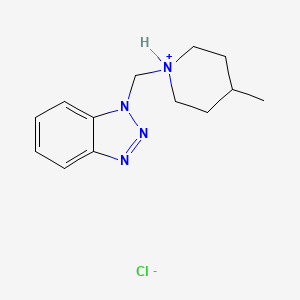
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
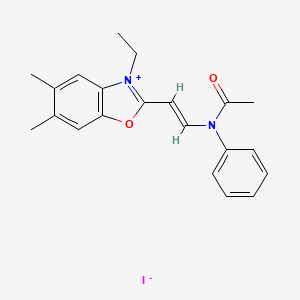
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
